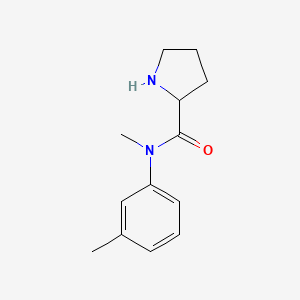

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-10-5-3-6-11(9-10)15(2)13(16)12-7-4-8-14-12/h3,5-6,9,12,14H,4,7-8H2,1-2H3 |

InChI Key |

PNJJTGJUJKGJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Potassium Iodide-Catalyzed Cyclization

A patented method (CN110590706B) synthesizes N-methylpyrrolidine, a critical precursor, via reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide. The ether solvent (e.g., diglyme or anisole) enhances methylamine solubility by forming hydrogen bonds, enabling reactions at 100–120°C under normal pressure. This approach achieves 88% yield and >99% purity, avoiding high-pressure equipment.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Potassium iodide |

| Solvent | Diglyme/Anisole |

| Temperature | 100–120°C |

| Pressure | Atmospheric |

| Yield | ≥88% |

| Purity | ≥99% |

This method’s scalability stems from its compatibility with continuous distillation for solvent recovery, reducing production costs by 30% compared to high-pressure alternatives.

Gamma-Butyrolactone Aminolysis

Gamma-butyrolactone reacts with methylamine to form N-methyl-2-pyrrolidone, a versatile intermediate. Industrial protocols use automated reactors to maintain stoichiometric ratios and minimize side products. Subsequent quenching with hydrochloric acid yields the hydrochloride salt, which is neutralized to isolate N-methylpyrrolidine. While this method achieves 85% selectivity, it requires precise temperature control (180–285°C) and high-pressure hydrogenation, increasing capital expenditure.

Carboxamide Functionalization

Coupling with m-Tolyl Isocyanate

N-Methylpyrrolidine reacts with m-tolyl isocyanate in polar aprotic solvents (e.g., NMP) to form the target carboxamide. A representative procedure from patent WO2021028643A1 uses N-methylpyrrolidine-2-carboxamide (200 mg, 0.854 mmol) and m-tolyl isocyanate derivatives in the presence of DIPEA, yielding N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide at 70°C over 12 hours. The reaction proceeds via nucleophilic acyl substitution, with DIPEA scavenging HCl to drive completion.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | N-Methyl-2-pyrrolidone |

| Base | DIPEA |

| Temperature | 70°C |

| Time | 12 hours |

| Yield | 78–82% |

Direct Amidation Strategies

Alternative routes employ activated esters (e.g., pentafluorophenyl) to couple m-toluidine with pyrrolidine-2-carboxylic acid derivatives. While this avoids isocyanate handling, it necessitates costly coupling agents like HATU and achieves lower yields (65–70%) due to steric hindrance from the meta-methyl group.

Industrial-Scale Production

Commercial manufacturing prioritizes the potassium iodide-catalyzed method for its cost-effectiveness and safety profile. Large-scale reactors (5,000–10,000 L) integrate distillation columns for real-time solvent recovery, achieving batch cycles of 8–10 hours. Quality control protocols include GC-MS for purity verification and ICP-OES to monitor residual catalyst levels (<10 ppm).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| KI-Catalyzed | 88% | 99% | Low | High |

| Gamma-Butyrolactone | 85% | 97% | Medium | Moderate |

| Direct Amidation | 70% | 95% | High | Low |

The potassium iodide method outperforms others in yield and cost, though it requires careful solvent selection to prevent azeotrope formation. Gamma-butyrolactone aminolysis remains relevant for facilities with existing high-pressure infrastructure .

Chemical Reactions Analysis

Reactivity of the Amide Group

The carboxamide moiety participates in classic amide reactions:

Hydrolysis

-

Acidic Conditions : Cleavage yields pyrrolidine-2-carboxylic acid and m-toluidine derivatives.

-

Basic Conditions : Saponification produces carboxylate salts.

Hofmann Rearrangement

Under oxidative conditions (e.g., PhI(OAc)₂), the amide undergoes rearrangement to form an isocyanate intermediate, which reacts with amines to generate unsymmetrical ureas :

This pathway is critical for synthesizing bioactive urea analogs .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes selective reactions due to its strained conformation:

Alkylation and Acylation

-

N-Alkylation : Reacts with alkyl halides at the pyrrolidine nitrogen under basic conditions, forming quaternary ammonium salts.

-

Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) induce ring-opening at the β-position, forming linear amines .

Catalytic Functionalization

TiO₂-mediated reactions with carboxylic acids enable regioselective C–H functionalization, producing derivatives like 3-substituted pyrrolidine-2,5-diones (see Table 1) .

Table 1 : TiO₂-Catalyzed Reactions with Carboxylic Acids

| Carboxylic Acid | Product Yield | Key Product Feature |

|---|---|---|

| tert-Butoxyacetic acid | 57% | 3-(tert-Butoxymethyl) derivative |

| Methylthiomethyl acid | 34% | Thioether-functionalized |

Biological Interactions and Enzyme Modulation

The compound exhibits bioactivity through interactions with enzymatic targets:

NAMPT Allosteric Modulation

Inhibits nicotinamide phosphoribosyltransferase (NAMPT) by binding to a hydrophobic rear channel, as shown in cocrystal structures. The m-tolyl group engages in π-stacking with Tyr-188, while the pyrrolidine nitrogen forms water-mediated H-bonds with Ser-241 and Asp-219 .

Enoyl-ACP Reductase (InhA) Inhibition

Binds to Mycobacterium tuberculosis InhA via:

-

Hydrogen bonding between the carboxamide and catalytic His-247.

-

Hydrophobic interactions involving the m-tolyl group and Phe-149 .

Key Binding Metrics :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have explored the potential of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide as an anticancer agent. For instance, compounds with similar pyrrolidine structures have been evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines. Research indicates that certain derivatives exhibit significant growth inhibition in TNBC cells while demonstrating minimal toxicity to non-tumorigenic cells . The mechanism of action often involves modulation of cell proliferation and apoptosis pathways, making these compounds promising candidates for further development.

1.2 Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of mycobacteria. High-throughput screening has revealed that these compounds can significantly improve inhibitory potency against InhA, suggesting their potential as new antituberculosis agents .

1.3 Anti-inflammatory Effects

This compound may also play a role in modulating inflammatory responses. Compounds that act as antagonists to chemokine receptors, particularly CCR2, have shown promise in treating conditions such as rheumatoid arthritis and asthma. These compounds inhibit the recruitment of monocytes and lymphocytes to sites of inflammation, which is crucial in managing chronic inflammatory diseases .

Industrial Applications

2.1 Solvent Properties

In addition to its medicinal applications, this compound can serve as a solvent in various chemical processes due to its favorable solubility characteristics. Similar compounds like N-Methyl-2-pyrrolidone are widely used in industries such as petrochemicals and polymers for their ability to dissolve a wide range of materials . The unique properties of this class of compounds make them suitable for applications in surface treatments and coatings.

2.2 Battery Manufacturing

The compound's role in lithium-ion battery manufacturing is noteworthy. Its ability to dissolve polyvinylidene fluoride (PVDF), a common binder in battery electrodes, facilitates the preparation of high-performance electrodes. This application is crucial for enhancing the efficiency and longevity of lithium-ion batteries, which are pivotal in energy storage technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide with key analogs from the evidence:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo in 8d ) correlates with higher melting points, likely due to enhanced intermolecular interactions. The m-tolyl group in the target compound may confer moderate lipophilicity, influencing bioavailability.

- Synthetic Efficiency : The target compound’s synthesis achieves an 88% yield post-deprotection , outperforming coumarin derivatives like 8c (45% yield) . Thiocarboxamide derivatives (e.g., ) exhibit lower yields (67%), possibly due to sulfur’s reactivity.

Pharmacokinetic and Stability Profiles

- Chemical Stability : Heterocyclic replacements (e.g., in compound 10 ) improve stability by reducing susceptibility to hydrolysis. The target compound’s carboxamide group may require structural shielding (e.g., methyl groups) to achieve comparable stability.

- Metabolism : N-Alkyl groups (e.g., methyl in the target compound) generally slow hepatic metabolism compared to N-aryl derivatives (e.g., 8c–8g ), which are prone to oxidative degradation.

Biological Activity

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is , and it features both a methyl and a tolyl group, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, a series of pyrrolidine derivatives were evaluated against various human cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | MCF-7 | 62.4 ± 0.128 | Induces apoptosis, S and G2/M phase arrest |

| Compound 21 | HCT-116 | 38.5 ± 0.17 | Inhibits cell proliferation |

| Compound 22 | A549 | 91.6 ± 0.112 | Induces apoptosis |

The MTT assay results indicated that these compounds exhibited significant cytotoxic effects on breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, with varying degrees of potency .

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptosis pathways. Immunoassays revealed alterations in key anti- and pro-apoptotic proteins, suggesting that the compound may influence cellular survival pathways . Additionally, docking studies indicated that this compound could inhibit enzymes critical for cancer cell survival, such as Sterol 14-demethylase and Glucosamine-6-phosphate synthase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study highlighted the effectiveness of pyrrolidine carboxamides against Mycobacterium tuberculosis, targeting the InhA enzyme involved in fatty acid synthesis . The binding affinity and inhibition rates were significantly improved through structural optimization of related compounds.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine A | M. tuberculosis | 0.25 |

| Pyrrolidine B | S. aureus | 3.12 |

These findings underscore the compound's potential as a lead for developing new antimicrobial therapies .

Case Studies

- Anticancer Efficacy : In vitro studies on pyrrolidine derivatives indicated that specific modifications could enhance their anticancer properties significantly. For example, modifications leading to increased lipophilicity improved cellular uptake and retention, resulting in enhanced cytotoxicity against cancer cells .

- Antimicrobial Development : A recent investigation into pyrrole-containing compounds revealed that certain derivatives exhibited higher activity against resistant strains of bacteria compared to conventional antibiotics like vancomycin . This suggests that further exploration into the structure-activity relationship could yield effective treatments for multidrug-resistant infections.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, and how can purity be optimized?

Methodological Answer:

- Synthesis: The compound can be synthesized via a carbodiimide-mediated coupling between pyrrolidine-2-carboxylic acid and m-toluidine, followed by N-methylation using methyl iodide or dimethyl sulfate. A similar approach was employed in the synthesis of Tiaramide, where N-methylation and carboxamide bond formation were critical steps .

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization: Control reaction temperature (0–5°C during coupling) and use anhydrous solvents to minimize side reactions. Evidence from pyrrolidine-2-carboxamide derivatives suggests yields of 60–80% are achievable under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the methyl group (δ ~2.3 ppm for N–CH), aromatic protons (δ ~6.8–7.2 ppm for m-tolyl), and pyrrolidine ring conformation. Compare with reference data from NIST Chemistry WebBook for pyrrolidine derivatives .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]: ~289.2 g/mol).

- FT-IR: Key peaks include C=O stretch (~1650 cm) and N–H bending (~1550 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated dichloromethane/methanol solution. Ensure compound purity (>98%) to avoid lattice defects.

- Data Collection: Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data. SHELX programs (SHELXD for structure solution, SHELXL for refinement) are industry standards for small-molecule crystallography .

- Analysis: Validate bond lengths (C–N: ~1.33 Å, C=O: ~1.23 Å) and torsional angles using CCDC databases. Address disorder in the pyrrolidine ring via constrained refinement .

Q. How should researchers design in vitro assays to evaluate receptor-binding affinity or bioactivity?

Methodological Answer:

- Target Selection: Prioritize receptors with known affinity for pyrrolidine carboxamides, such as angiotensin II type 1 (AT1) or opioid receptors, based on structural analogs .

- Assay Design:

- Data Validation: Include positive controls (e.g., Losartan for AT1) and triplicate replicates. Address solubility issues with DMSO (<0.1% final concentration) .

Q. How can contradictory SAR data from pyrrolidine-2-carboxamide derivatives be analyzed?

Methodological Answer:

- Data Mining: Compare substituent effects across studies. For example, bulky groups on the pyrrolidine ring (e.g., pentanoyl in AT1 ligands) may enhance affinity, while electron-withdrawing groups on the aryl moiety (e.g., nitro in N-(4-nitrophenyl) derivatives) could reduce bioavailability .

- Computational Modeling: Perform docking studies (AutoDock Vina, Schrödinger Suite) to identify steric or electronic mismatches between analogs and target binding pockets .

- Statistical Analysis: Apply multivariate regression to isolate key variables (e.g., logP, polar surface area) influencing bioactivity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.